molecular formula C28H35N3O3 B11247408 2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide

2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide

Cat. No.: B11247408
M. Wt: 461.6 g/mol
InChI Key: YBAVOLRHVSOYFU-UHFFFAOYSA-N
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Description

2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide is a complex organic compound with a unique structure that includes a dibenzo[b,e][1,4]diazepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide typically involves multiple steps. The initial step often includes the formation of the dibenzo[b,e][1,4]diazepine core through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of reaction parameters to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide undergoes various chemical reactions, including:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The pathways involved can include signal transduction and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-hydroxy-11-(4-methoxyphenyl)-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-N-isobutylacetamide apart is its unique dibenzo[b,e][1,4]diazepine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C28H35N3O3

Molecular Weight

461.6 g/mol

IUPAC Name

2-[6-(4-methoxyphenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]-N-(2-methylpropyl)acetamide

InChI

InChI=1S/C28H35N3O3/c1-18(2)16-29-25(33)17-31-23-9-7-6-8-21(23)30-22-14-28(3,4)15-24(32)26(22)27(31)19-10-12-20(34-5)13-11-19/h6-13,18,27,30H,14-17H2,1-5H3,(H,29,33)

InChI Key

YBAVOLRHVSOYFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)CN1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=C(C=C4)OC

Origin of Product

United States

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